

Definitive Guide: Purity Assessment of CAS 852411-45-1 via LC-MS

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Compound of Interest

Compound Name: 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

CAS No.: 852411-45-1

Cat. No.: B1622157

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Executive Summary

CAS 852411-45-1, chemically known as 1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine, is a critical intermediate scaffold characterized by a nitro-aromatic core coupled with a pyrrolidine ring and a methylsulfonyl moiety.^{[1][2][3][4][5]} In drug discovery, it often serves as a building block for sulfonamide-based inhibitors.^[2]

Ensuring the purity of this compound is non-negotiable for Structure-Activity Relationship (SAR) studies.^[2] While HPLC-UV is the industry standard for routine quantification, it often fails to detect non-chromophoric synthetic precursors or co-eluting isobaric impurities.^[2] This guide compares the performance of LC-MS (Liquid Chromatography-Mass Spectrometry) against traditional methods, demonstrating why LC-MS is the superior "product" for validating the integrity of CAS 852411-45-1.^[2]

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares the performance of LC-MS against HPLC-UV and

H-NMR for the assessment of CAS 852411-45-1.

Feature	LC-MS (Recommended)	HPLC-UV (Standard)	H-NMR (Orthogonal)
Primary Detection Principle	Mass-to-Charge Ratio ()	UV Absorption ()	Proton Magnetic Environment
Specificity for CAS 852411-45-1	High. Confirms molecular mass (). ^[2]	Medium. Relies on retention time; prone to co-elution errors.	High. Confirms structure but poor for trace impurities.
Impurity Identification	Excellent. Identifies specific synthetic byproducts (e.g., reduced amine impurities).	Low. Only detects impurities with chromophores.	Medium. Signals overlap; quantification limit 1%. ^[2]
Sensitivity (LOD)	< 0.1 ng. Critical for detecting trace catalysts.	10 ng. ^{[6][7][8]}	1 mg. ^{[2][9]}
Throughput	High (5–10 min run).	High (5–10 min run).	Low (Sample prep intensive).

Why LC-MS Wins for This Molecule

- The "Silent" Impurity Problem: The synthesis of CAS 852411-45-1 typically involves Nucleophilic Aromatic Substitution ().^[2] Unreacted pyrrolidine (starting material) has poor UV absorbance and may be missed by HPLC-UV.^[2] LC-MS easily detects pyrrolidine (72) and the halo-nitro precursor (varies).^[2]
- Nitro-Reduction Monitoring: The nitro group is susceptible to partial reduction during storage or synthesis.^[2] LC-MS can instantly differentiate the parent (

271) from the amino-degradation product (

241), a distinction that requires complex gradient optimization in UV.[2]

Scientific Rationale & Experimental Design

The protocol below is designed based on the chemical properties of CAS 852411-45-1 (

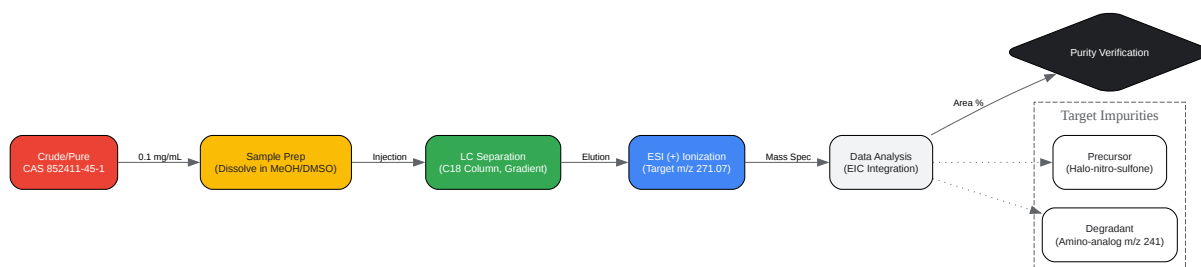
of conjugate acid

low due to electron-withdrawing nitro/sulfone groups).

- Ionization Source: Electrospray Ionization (ESI) in Positive Mode is selected. Although the aniline nitrogen is deactivated by the nitro/sulfone groups, the pyrrolidine nitrogen retains sufficient basicity to protonate under acidic conditions.
- Column Choice: A C18 stationary phase provides robust retention for the hydrophobic phenyl ring while allowing polar impurities (salts, free amines) to elute at the void volume.

Workflow Visualization

The following diagram illustrates the validated analytical workflow for assessing CAS 852411-45-1.



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Figure 1: Validated LC-MS workflow for the purity assessment of CAS 852411-45-1, highlighting critical checkpoints for impurity detection.

Detailed Experimental Protocol

A. Sample Preparation[2][7]

- Weighing: Accurately weigh 1.0 mg of CAS 852411-45-1.
- Dissolution: Dissolve in 1.0 mL of LC-MS grade Methanol (MeOH). If solubility is poor, use 10% DMSO/MeOH.
 - Causality: DMSO ensures complete dissolution of the hydrophobic nitro-aromatic core, preventing "ghost" peaks from precipitation.[2]
- Filtration: Filter through a 0.22 μm PTFE syringe filter to remove particulate matter.
- Dilution: Dilute 10 μL of stock into 990 μL of Mobile Phase A (Water + 0.1% Formic Acid) to reach a final concentration of 10 μg/mL.

B. Liquid Chromatography Conditions

- Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
- Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 μm).
- Mobile Phase A: Water + 0.1% Formic Acid (FA).

- Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
 - Note: Formic acid is essential to ensure protonation of the species.
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.00	5%	Equilibration
0.50	5%	Load
3.50	95%	Elution of CAS 852411-45-1
4.50	95%	Wash
4.60	5%	Re-equilibration

| 6.00 | 5% | End |[2]

C. Mass Spectrometry Parameters

- Source: ESI Positive Mode.
- Capillary Voltage: 3500 V.
- Gas Temperature: 300°C.
- Scan Range:
100 – 600.
 - Rationale: Covers the parent mass (270 Da) and potential dimers () or fragments.[2]

- Target Mass:
 - : 271.07
 - : 293.06 (Common adduct)[2]

Data Interpretation & Acceptance Criteria

To validate the product "performance" (purity), analyze the Total Ion Chromatogram (TIC) and Extracted Ion Chromatograms (EIC).

- Identity Confirmation: The major peak at the retention time (approx 2.5 - 3.0 min) must show a dominant mass signal at

271.07.[2]
- Purity Calculation:

[2]
 - Note: Integrate all peaks in the TIC above 0.5% intensity relative to the main peak.
- Impurity Flagging:
 - 241: Indicates reduction of Nitro group to Amine (Critical degradation).
 - 72: Indicates residual Pyrrolidine (Synthesis carryover).

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